molecular formula C9H11F2N B12333018 (R)-1-(2,3-Difluorophenyl)propan-1-amine

(R)-1-(2,3-Difluorophenyl)propan-1-amine

Cat. No.: B12333018
M. Wt: 171.19 g/mol
InChI Key: PRKPVGCHEHVENS-MRVPVSSYSA-N
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Description

®-1-(2,3-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluorobenzene.

    Halogenation: The precursor undergoes halogenation to introduce the fluorine atoms at the desired positions on the phenyl ring.

    Chiral Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,3-Difluorophenyl)propan-1-amine may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired enantiomer is produced.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, imines, nitriles, and substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,3-Difluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.

Medicine

In the field of medicine, ®-1-(2,3-Difluorophenyl)propan-1-amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,3-Difluorophenyl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    1-(2,3-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(2,3-Difluorophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

®-1-(2,3-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two fluorine atoms on the phenyl ring

This detailed article provides a comprehensive overview of ®-1-(2,3-Difluorophenyl)propan-1-amine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,3-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1

InChI Key

PRKPVGCHEHVENS-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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